4-(Cyclopropylsulfonyl)benzaldehyde
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Overview
Description
4-(Cyclopropylsulfonyl)benzaldehyde is an organic compound with the molecular formula C10H10O3S It is a benzaldehyde derivative where a cyclopropylsulfonyl group is attached to the benzene ring
Preparation Methods
The synthesis of 4-(Cyclopropylsulfonyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency .
Chemical Reactions Analysis
4-(Cyclopropylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Cyclopropylsulfonyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylsulfonyl)benzaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The cyclopropylsulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(Cyclopropylsulfonyl)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
4-(Methylsulfonyl)benzaldehyde: Similar in structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group. This difference can affect the compound’s reactivity and applications.
4-(Ethylsulfonyl)benzaldehyde: Contains an ethylsulfonyl group, which may lead to different chemical and biological properties compared to the cyclopropylsulfonyl derivative.
The uniqueness of this compound lies in the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10O3S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
4-cyclopropylsulfonylbenzaldehyde |
InChI |
InChI=1S/C10H10O3S/c11-7-8-1-3-9(4-2-8)14(12,13)10-5-6-10/h1-4,7,10H,5-6H2 |
InChI Key |
DOCAGOXYPHJRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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